2-Amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile
Description
Properties
CAS No. |
577762-20-0 |
|---|---|
Molecular Formula |
C13H14N4 |
Molecular Weight |
226.28 g/mol |
IUPAC Name |
2-amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H14N4/c1-8-9(2)16-13(15)10(7-14)12(8)11-5-4-6-17(11)3/h4-6H,1-3H3,(H2,15,16) |
InChI Key |
BDQVUPYOVTWNTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=C1C2=CC=CN2C)C#N)N)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile typically involves:
- Construction of the pyridine ring with appropriate substitution.
- Introduction of the amino and carbonitrile groups at positions 2 and 3, respectively.
- Attachment of the 1-methylpyrrol-2-yl substituent at position 4.
- Installation of methyl groups at positions 5 and 6.
This can be achieved through condensation reactions, cyclizations, and cross-coupling methods.
Pyridine Ring Formation and Functionalization
According to a study on substituted pyridines and pyrroles, arylmethylenenitriles react with appropriate nucleophiles in ethanol/pyridine mixtures with catalytic piperidine under reflux to yield substituted pyridine derivatives bearing amino and carbonitrile functions. For example, reaction of arylmethylenenitriles with 3-acetyl-4-hydroxy-1-methylquinoline-2(1H)-one analogs produces 2-amino-4-aryl-6-methyl-5-oxo-5,6-dihydro-4H-pyranoquinoline derivatives, which are structurally related to the target compound's core.
- The presence of nitrile groups is confirmed by IR absorption around 2200 cm⁻¹.
- Reflux conditions in ethanol with piperidine catalysis for about 1 hour are typical.
Pyrrole Ring Attachment via Domino Reactions
A recent modular and metal-free domino methodology enables the synthesis of 2-aminopyrroles from alkynyl vinyl hydrazides through a propargyl 3,4-diaza Cope rearrangement followed by 5-exo-dig N-cyclization. This approach is relevant for installing the 1-methylpyrrol-2-yl substituent on the pyridine ring.
- Alkynyl vinyl hydrazides (AVHs) bearing protecting groups undergo thermal rearrangement in toluene under reflux for 24-72 hours.
- The reaction proceeds through a sigmatropic rearrangement and cyclization, yielding 2-aminopyrrole derivatives.
- The reaction yield and product distribution depend on temperature and substituents; higher temperatures favor selective formation of monoprotected 2-aminopyrroles.
- This method tolerates various substituents including alkyl, cycloalkyl, aryl, ester, ketone, and amide groups, allowing structural diversity.
Stepwise Mechanism and Reaction Conditions
- Initial formation of intermediates via propargyl Claisen rearrangement.
- Subsequent enolization and cyclization steps lead to the pyrrole ring closure.
- Protective group migration and elimination steps occur, influencing final product purity and yield.
- Typical solvents include toluene or xylenes; reaction times range from 24 to 72 hours under reflux.
- Catalysts like piperidine are used in related pyridine ring functionalizations.
Alternative Synthetic Routes and Cyclization Approaches
- The Zav'yalov pyrrole synthesis and its derivatives provide alternative cyclization pathways for substituted pyrroles and pyridine analogs.
- The Vilsmeier-Haack reaction can introduce formyl groups to pyrroles, which can be further elaborated to install amino and nitrile functionalities.
- The Reimer-Tiemann reaction is another method for formylation at the α-position of pyrroles, useful for subsequent modifications.
Data Tables Summarizing Key Preparation Parameters
| Step/Reaction Type | Reagents/Conditions | Product/Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Pyridine ring formation | Arylmethylenenitriles + 3-acetyl-4-hydroxy-1-methylquinoline-2(1H)-one, EtOH/pyridine, piperidine catalyst, reflux 1 hr | 2-Amino-4-aryl-6-methyl-5-oxo-5,6-dihydro-4H-pyranoquinoline derivatives | 70-80 | Confirmed by IR (CN stretch ~2200 cm⁻¹) |
| Domino synthesis of 2-aminopyrroles | Alkynyl vinyl hydrazides, toluene, reflux 24-72 hr | 2-Aminopyrroles with N-Boc protection patterns | 17-82 | Higher temp favors monoprotected products |
| Protective group migration | Thermal rearrangement at elevated temp | Selective N-Boc migration and elimination | — | Influences product selectivity |
| Alternative cyclization (Zav'yalov) | Aminomethylenation of β-ketonitriles, Ac2O-NEt3 cyclization | Substituted pyrroles and pyridine derivatives | Moderate | Provides complementary synthetic route |
Research Findings and Mechanistic Insights
- The domino reaction involving the propargyl 3,4-diaza Cope rearrangement is a novel and efficient route to 2-aminopyrroles, which are key intermediates for the target compound.
- The migration and elimination of protecting groups during the reaction are temperature-dependent and crucial for obtaining the desired substitution pattern.
- IR and NMR spectral data confirm the presence of nitrile and amino functionalities, essential for verifying the structure of intermediates and final products.
- The stepwise mechanisms proposed involve initial condensations, rearrangements, and cyclizations supported by spectral and elemental analysis.
- Alternative methods such as the Zav'yalov synthesis and Vilsmeier-Haack formylation provide additional synthetic flexibility for related pyridine and pyrrole derivatives.
The preparation of This compound involves multi-step synthetic strategies combining pyridine ring construction, nitrile and amino group introduction, and pyrrole ring formation via innovative domino reactions. The metal-free domino methodology based on alkynyl vinyl hydrazides and propargyl 3,4-diaza Cope rearrangement stands out as a versatile and efficient approach for assembling the 1-methylpyrrol-2-yl substituent. Reaction conditions such as solvent choice, temperature, and reaction time critically influence yields and product selectivity. Complementary methods including condensation of arylmethylenenitriles and cyclization strategies enrich the synthetic toolbox for this compound.
This comprehensive synthesis approach, supported by spectral data and mechanistic studies, provides a robust foundation for preparing this complex heterocyclic molecule for further research and application.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the pyridine or pyrrole rings, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
2-Amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Mechanism of Action
The mechanism by which 2-Amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from signal transduction to metabolic processes, depending on the context of its use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a pyridine-3-carbonitrile core with several derivatives discussed in the evidence. Key structural variations and their implications are summarized below:
Key Observations :
- Crystal Packing: The 1-methylpyrrole substituent may promote π-π stacking, similar to thiophenyl or nitrobenzylidene groups in pyrano[3,2-c]pyridines .
Physicochemical Properties
- Solubility : The dimethyl and pyrrole groups may reduce aqueous solubility compared to triazine-containing derivatives, which have polar moieties .
- Hydrogen Bonding: The amino and cyano groups enable hydrogen bonding, akin to pyrano[3,2-c]pyridines, which form N–H···N interactions in crystal structures .
- Thermal Stability : Dimethyl substituents could enhance thermal stability relative to nitro- or chlorophenyl groups, as seen in related compounds .
Biological Activity
Introduction
2-Amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile, with the molecular formula C13H14N4, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an amino group and a carbonitrile functional group, along with a methylpyrrole moiety. Its structural characteristics contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N4 |
| Molecular Weight | 226.277 g/mol |
| CAS Number | 577762-20-0 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of pyridine derivatives, including this compound. Research indicates that compounds containing both pyridine and pyrrole rings exhibit enhanced antibacterial properties against various pathogens.
- Mechanism of Action : The presence of the pyrrole moiety has been shown to increase the lipophilicity of the compound, improving its ability to penetrate bacterial membranes and exert antimicrobial effects.
- Minimum Inhibitory Concentration (MIC) : In vitro studies have demonstrated that derivatives with similar structures exhibit MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . While specific MIC data for this compound were not found in the literature, related compounds suggest potential efficacy.
Antiviral Activity
The compound's potential antiviral properties have also been noted in recent literature. Pyridine derivatives have been explored for their ability to inhibit viral replication, particularly in the context of emerging viral infections such as SARS-CoV-2 .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Pyridine Ring : The introduction of alkyl or aryl groups can enhance or diminish activity. For instance, studies on similar compounds suggest that larger substituents may improve antibacterial efficacy .
- Pyrrole Substitution : The nature of substituents on the pyrrole ring also plays a crucial role in determining biological activity. Modifications can lead to significant changes in potency against specific microbial strains .
Case Study 1: Antibacterial Evaluation
A study evaluated a series of pyridine derivatives for their antibacterial activity against common pathogens. Compounds were tested for their MIC values using standard broth microdilution methods. The results indicated that compounds with both pyridine and pyrrole functionalities exhibited superior antibacterial properties compared to those with only one heterocyclic component.
Case Study 2: Antiviral Screening
In another investigation focusing on antiviral activities, several pyridine derivatives were screened against SARS-CoV-2. The results suggested that compounds with structural similarities to this compound could inhibit viral replication effectively, warranting further exploration into their mechanisms of action.
Q & A
Q. What are the standard synthetic routes for 2-amino-5,6-dimethyl-4-(1-methylpyrrol-2-yl)pyridine-3-carbonitrile?
The synthesis typically involves multi-step reactions, starting with condensation of substituted pyridine precursors with pyrrole derivatives. For example, a common approach includes:
- Step 1 : Formation of the pyridine core via cyclization of cyanoacetamide derivatives with ketones or aldehydes under acidic or basic conditions.
- Step 2 : Introduction of the 1-methylpyrrole moiety via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts .
- Step 3 : Functionalization of the amino and methyl groups through selective alkylation or protection/deprotection strategies. Solvents like ethanol, DMF, or water are often used, with reaction temperatures optimized between 60–120°C to balance yield and purity .
Q. How is the compound characterized to confirm structural integrity?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and aromatic proton environments. For example, the amino group (-NH) typically appears as a broad singlet at δ 5.5–6.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peak at m/z 296.1422 for CHN) .
- X-ray Crystallography : Single-crystal analysis to resolve stereochemistry and intermolecular interactions, such as hydrogen bonding between amino and nitrile groups .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural analysis?
Discrepancies often arise from dynamic effects (e.g., tautomerism) or impurities. Mitigation strategies include:
- Variable Temperature NMR : To identify temperature-dependent shifts caused by tautomeric equilibria .
- 2D NMR Techniques : COSY and NOESY to correlate proton environments and confirm spatial arrangements .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
Q. What methodologies optimize reaction yields in multi-step syntheses of this compound?
Yield optimization involves:
- Catalyst Screening : Testing Pd/C, Pd(PPh), or Ni catalysts for coupling reactions to enhance efficiency .
- Solvent Mixtures : Combining polar aprotic solvents (DMF) with water or ethanol to improve solubility and reduce side reactions .
- Microwave-Assisted Synthesis : Reducing reaction times (e.g., from 24h to 2h) while maintaining >80% yield .
Q. How can researchers investigate the compound’s potential biological activity?
- Enzyme Inhibition Assays : Testing against kinases or cytochrome P450 isoforms using fluorogenic substrates (e.g., IC determination via fluorescence quenching) .
- Molecular Docking : Simulating interactions with protein targets (e.g., EGFR tyrosine kinase) using AutoDock Vina to predict binding affinities .
- Cellular Viability Studies : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate cytotoxicity and structure-activity relationships (SAR) .
Data Analysis & Mechanistic Questions
Q. How do steric and electronic effects influence regioselectivity in functionalizing the pyridine ring?
- Steric Effects : Bulky substituents (e.g., 1-methylpyrrole) direct electrophilic attacks to less hindered positions (e.g., C-3 over C-5) .
- Electronic Effects : Electron-withdrawing groups (e.g., -CN) deactivate the ring, favoring nucleophilic substitutions at electron-rich sites (e.g., amino group at C-2) .
- Case Study : DFT studies show the nitrile group reduces electron density at C-3, making it less reactive toward electrophiles .
Q. What strategies address low thermal stability observed during DSC analysis?
- Co-Crystallization : Introducing co-formers (e.g., succinic acid) to enhance lattice stability via hydrogen bonding .
- Derivatization : Replacing the nitrile group with a methyl ester (-COOMe) to reduce decomposition onset temperatures by ~20°C .
Structural & Functional Modifications
Q. How can the compound be modified to improve solubility for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
